7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzofuran-3(2H)-one

Suzuki-Miyaura coupling regioselective arylation benzofuranone building blocks

7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzofuran-3(2H)-one (CAS 1628954-41-5) is a pinacol boronate ester-functionalized benzofuran-3(2H)-one (3-coumaranone) building block with molecular formula C₁₄H₁₇BO₄ and molecular weight 260.10 g/mol. The compound features a benzofuran-3(2H)-one core bearing a synthetically versatile pinacol boronate ester at the 7-position, enabling Suzuki–Miyaura cross-coupling for C–C bond formation at this specific regioisomeric site.

Molecular Formula C14H17BO4
Molecular Weight 260.10 g/mol
Cat. No. B12967198
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzofuran-3(2H)-one
Molecular FormulaC14H17BO4
Molecular Weight260.10 g/mol
Structural Identifiers
SMILESB1(OC(C(O1)(C)C)(C)C)C2=C3C(=CC=C2)C(=O)CO3
InChIInChI=1S/C14H17BO4/c1-13(2)14(3,4)19-15(18-13)10-7-5-6-9-11(16)8-17-12(9)10/h5-7H,8H2,1-4H3
InChIKeyNNTLYEPAAJNDBH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzofuran-3(2H)-one – CAS 1628954-41-5 Procurement & Selection Guide


7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzofuran-3(2H)-one (CAS 1628954-41-5) is a pinacol boronate ester-functionalized benzofuran-3(2H)-one (3-coumaranone) building block with molecular formula C₁₄H₁₇BO₄ and molecular weight 260.10 g/mol [1]. The compound features a benzofuran-3(2H)-one core bearing a synthetically versatile pinacol boronate ester at the 7-position, enabling Suzuki–Miyaura cross-coupling for C–C bond formation at this specific regioisomeric site . It is commercially available as a research chemical from multiple vendors at purities up to 98%.

Why 7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzofuran-3(2H)-one Cannot Be Casually Substituted by In-Class Analogs


Substitution with a regioisomeric benzofuranone boronate ester (e.g., the 5- or 6-position isobenzofuran-1(3H)-one analogs) or with an unsubstituted benzofuran-2-boronic acid pinacol ester introduces a fundamentally different scaffold, alters the electronic environment at the reactive boron center, and redirects the downstream vector of aryl substitution in cross-coupling. The benzofuran-3(2H)-one core is a validated pharmacophore for selective monoamine oxidase B (MAO-B) inhibition with IC₅₀ values as low as 0.004 µM [1], a potency level not approached by isobenzofuran-1(3H)-one-based inhibitors. Furthermore, the pinacol boronate ester form confers handling and dosing consistency advantages over free boronic acids in Suzuki–Miyaura scale-up . Interchanging any of these parameters—regiochemistry, scaffold identity, or boron form—compromises synthetic reproducibility and biological relevance.

Quantitative Differentiation Evidence: 7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzofuran-3(2H)-one vs Closest Analogs


Regiochemical Scaffold Differentiation: 7-Position Boronate on Benzofuran-3(2H)-one Core vs 5-/6-Position Isobenzofuran-1(3H)-one Regioisomers

The target compound is the only commercially identified pinacol boronate ester substituted at the 7-position of the benzofuran-3(2H)-one scaffold (CAS 1628954-41-5, C₁₄H₁₇BO₄, MW 260.10) [1]. The two closest commercially available analogs—6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isobenzofuran-1(3H)-one (CAS 862081-38-7) and 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isobenzofuran-1(3H)-one (CAS 862081-37-6) —share the same molecular formula (C₁₄H₁₇BO₄) and molecular weight but differ fundamentally in both scaffold type (benzofuran-3(2H)-one vs isobenzofuran-1(3H)-one) and boron substitution position (7- vs 6- vs 5-). The benzofuran-3(2H)-one scaffold contains a carbonyl at position 3 with the oxygen in the five-membered ring, while isobenzofuran-1(3H)-one contains a lactone carbonyl at position 1. These scaffold and positional differences yield distinct electronic environments at the boron center, different C–C bond formation vectors in downstream Suzuki couplings, and access to non-overlapping chemical space in library synthesis.

Suzuki-Miyaura coupling regioselective arylation benzofuranone building blocks

Purity Specification Advantage: 98% (Target) vs 95%+ for 6-Position Isobenzofuranone Analog

The target compound is supplied at 98% purity (Leyan, Catalog 1439450) , compared to 95%+ for the 6-position isobenzofuran-1(3H)-one analog (Leyan, Catalog 1381681) . The 5-position analog is available at 98% purity from an alternative vendor (Bidepharm) , making the purity differential most pronounced against the 6-position regioisomer. For Suzuki–Miyaura coupling applications, starting boronate ester purity directly affects stoichiometric control; a 3% lower purity translates to a potential 3% error in equivalents if not independently assayed, which can reduce coupling yields or generate difficult-to-remove protodeboronation byproducts.

chemical purity Suzuki coupling efficiency procurement specification

Boiling Point Differentiation Indicative of Distinct Scaffold Electronics and Intermolecular Interactions

The target compound exhibits a predicted boiling point of 403.1 ± 45.0 °C , notably lower than both the 6-position analog at 422.3 ± 45.0 °C and the 5-position analog at 431.5 ± 45.0 °C (at 760 mmHg) . The ~19–28 °C difference in predicted boiling point between the target and its isobenzofuranone regioisomers, despite identical molecular formula and mass, reflects divergent dipole moments, hydrogen-bonding capacity, and crystal packing energies arising from the different carbonyl placement and ring fusion pattern. Density is comparable across all three (1.17 ± 0.1 g/cm³ predicted for target and 6-position analog; 1.17–1.2 ± 0.1 g/cm³ for 5-position analog).

physicochemical properties boiling point scaffold electronics

Benzofuran-3(2H)-one Scaffold Validated as a Superior MAO-B Inhibitory Pharmacophore vs Isobenzofuran-1(3H)-one

The benzofuran-3(2H)-one (3-coumaranone) scaffold has been extensively validated as a selective, reversible MAO-B inhibitory pharmacophore. Van Dyk et al. (2015) reported that 20 benzofuran-3(2H)-one derivatives selectively inhibited human MAO-B with IC₅₀ values ranging from 0.004 to 1.05 µM, with 9 compounds exhibiting IC₅₀ < 0.050 µM [1]. MAO-A inhibition was markedly weaker (IC₅₀ 0.586 to >100 µM), establishing a clear MAO-B selectivity profile. In contrast, Liu et al. (2022) reported that the most potent 3,6-disubstituted isobenzofuran-1(3H)-one-based MAO-B inhibitors achieved IC₅₀ values of only 0.32 µM and 0.35 µM [2]. The benzofuran-3(2H)-one scaffold thus enables approximately 80–100-fold greater MAO-B inhibitory potency. While the target compound is a boronate ester building block rather than a final bioactive molecule, this scaffold-level biological validation directly informs medicinal chemistry program decisions when selecting a benzofuranone boronate for lead generation or SAR exploration targeting MAO-B.

MAO-B inhibition Parkinson's disease neurodegeneration scaffold pharmacology

Pinacol Boronate Ester Stability vs Free Boronic Acid: Improved Handling and Scale-Up Reproducibility in Suzuki-Miyaura Coupling

Pinacol boronate esters, as a class, provide superior handling characteristics compared to the corresponding free boronic acids. Free boronic acids are prone to dehydration–aggregation equilibria (boronic acid ⇄ boroxine), causing lot-to-lot variability in solubility, effective concentration, and initial reaction rates . Pinacol boronates circumvent this by presenting a consistent, crystalline or amorphous solid form with predictable organic-phase solubility. Additionally, pinacol boronates exhibit reduced protodeboronation rates under basic aqueous Suzuki conditions compared to free boronic acids, where half-lives can vary by more than an order of magnitude depending on substrate electronics . The target compound, as a pinacol boronate ester, benefits from this class-wide stability advantage, making it preferable for multi-step synthesis or parallel library workflows where intermediate isolation and storage are required [1].

Suzuki-Miyaura coupling boronate ester scale-up reproducibility protodeboronation

Molecular Formula Distinction: C₁₄H₁₇BO₄ Carbonyl-Containing Scaffold vs C₁₄H₁₇BO₃ Benzofuran Boronate

The target compound (C₁₄H₁₇BO₄, MW 260.10) contains one additional oxygen atom compared to benzofuran-2-boronic acid pinacol ester (C₁₄H₁₇BO₃, MW 244.10, CAS 402503-13-3) [1]. This additional oxygen constitutes the ketone carbonyl at position 3 of the benzofuran-3(2H)-one scaffold. This carbonyl is not merely a structural descriptor—it provides a reactive handle for condensation with aldehydes to form 2-benzylidenebenzofuran-3(2H)-ones (aurones) , a privileged scaffold in kinase inhibition (CK2, PIM1, CDKs) and antimalarial drug discovery [2]. The benzofuran-2-boronic acid pinacol ester lacks this carbonyl and cannot directly access aurone chemical space through analogous condensation chemistry.

carbonyl chemistry scaffold derivatization heterocycle functionalization

Optimal Procurement and Application Scenarios for 7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzofuran-3(2H)-one


Medicinal Chemistry: MAO-B Inhibitor Lead Generation via 7-Position Suzuki Diversification

The benzofuran-3(2H)-one scaffold is a validated MAO-B pharmacophore with IC₅₀ values down to 0.004 µM [1]. This building block enables direct Suzuki–Miyaura diversification at the 7-position to explore SAR around the benzofuranone core while retaining the privileged scaffold. The 7-position vector is topologically distinct from the more common 5- and 6-substitution patterns, offering access to underexplored chemical space for MAO-B inhibitor optimization relevant to Parkinson's disease and Alzheimer's disease programs.

Parallel Library Synthesis: Aurone-Derived Kinase Inhibitor Scaffolds

The C3 carbonyl enables post-coupling condensation with aryl aldehydes to generate 2-benzylidenebenzofuran-3(2H)-ones (aurones), a validated kinase inhibitor scaffold with reported activity against CK2, PIM1, and CDKs . The 98% purity specification and pinacol ester stability ensure consistent reagent stoichiometry across parallel reaction arrays, minimizing failed reactions due to boron reagent degradation.

Process Chemistry Scale-Up: Suzuki Coupling with Reduced Protodeboronation Risk

For scale-up of Suzuki–Miyaura couplings where the 7-arylated benzofuran-3(2H)-one is a key intermediate, the pinacol boronate ester form offers measurable advantages over the corresponding free boronic acid: reduced protodeboronation, consistent solid-state form for accurate weighing, and predictable organic-phase solubility . The lower boiling point (~403 °C vs ~422–431 °C for regioisomers) may also simplify solvent-swap operations post-coupling.

Targeted Protein Degradation (PROTAC): Benzofuranone-Containing Linker Building Block

Benzofuranone scaffolds have been incorporated into PROTAC degrader designs [2]. The 7-position boronate ester provides a functional handle for attaching the benzofuranone warhead to diverse E3 ligase ligands via Suzuki coupling, enabling modular degrader library construction. The scaffold's drug-like physicochemical profile (MW 260, cLogP compatible) makes it suitable for PROTAC linker design where maintaining favorable permeability is critical.

Quote Request

Request a Quote for 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzofuran-3(2H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.